3-Chloro-2-fluorobenzoyl chloride
Overview
Description
3-Chloro-2-fluorobenzoyl chloride is a chemical compound with the molecular formula C7H3Cl2FO . It has an average mass of 193.003 Da and a monoisotopic mass of 191.954498 Da . It is used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-fluorobenzoyl chloride consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a carbonyl chloride group . The exact conformational structure is not provided in the search results.Physical And Chemical Properties Analysis
3-Chloro-2-fluorobenzoyl chloride has a refractive index of 1.5370, a boiling point of 202-203 °C, and a density of 1.451 g/mL at 25 °C . It is sensitive to moisture and incompatible with water, alcohol, bases (including amines), and oxidizing agents .Scientific Research Applications
Synthesis and Material Science
One significant application of 3-Chloro-2-fluorobenzoyl chloride and similar compounds is in the field of material science and organic synthesis. For instance, the synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride demonstrates the practicality and high yield of chloro-fluoro-benzoyl derivatives in creating complex molecules, highlighting their importance in developing pharmaceuticals and advanced materials (Su Wei-ke, 2008). Such compounds are pivotal in synthesizing new molecules with potential biological activities or unique material properties.
Molecular Structure Analysis
The detailed understanding of molecular structures, including those of chloro and fluoro substituted benzoyl chlorides, is crucial for designing compounds with desired physical and chemical properties. Investigations into the gas-phase molecular structures of similar compounds provide insights into how substituents like chlorine and fluorine influence molecular behavior, stability, and reactivity. For example, the study on 2-fluorobenzoyl chloride and its analogs offers valuable data on molecular conformations, aiding in the rational design of new compounds for specific applications (T. Johansen et al., 2013).
Catalysis and Reaction Mechanisms
Compounds featuring chloro and fluoro groups are often explored for their roles in catalysis and reaction mechanisms. For instance, the study of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a linezolid intermediate, showcases the synthetic versatility and antimicrobial potential of fluoro-substituted compounds. Such research underlines the broader applicability of chloro-fluoro derivatives in medicinal chemistry, emphasizing their role in developing new antibiotics and understanding their mechanisms of action (D. B. Janakiramudu et al., 2017).
Safety And Hazards
3-Chloro-2-fluorobenzoyl chloride is classified as a flammable liquid and skin corrosive . It causes severe skin burns and eye damage. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
properties
IUPAC Name |
3-chloro-2-fluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYJOUAMJITBNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378583 | |
Record name | 3-Chloro-2-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluorobenzoyl chloride | |
CAS RN |
85345-76-2 | |
Record name | 3-Chloro-2-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-fluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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